molecular formula C14H16N2O B14922613 N-[4-(1-cyanocyclopentyl)phenyl]acetamide

N-[4-(1-cyanocyclopentyl)phenyl]acetamide

Cat. No.: B14922613
M. Wt: 228.29 g/mol
InChI Key: LRXUAPSCUJTWCZ-UHFFFAOYSA-N
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Description

N-[4-(1-cyanocyclopentyl)phenyl]acetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyanocyclopentyl group attached to a phenyl ring, which is further connected to an acetamide group. The presence of the cyano group and the acetamide functionality makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-cyanocyclopentyl)phenyl]acetamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature . Fusion of aromatic amines with ethyl cyanoacetate at high temperatures, around 150°C, is also a widely used method .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-cyanocyclopentyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing significant roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[4-(1-cyanocyclopentyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The cyano group and the acetamide functionality allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.

Comparison with Similar Compounds

N-[4-(1-cyanocyclopentyl)phenyl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which combines the cyano group with a cyclopentyl ring and a phenylacetamide moiety

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

N-[4-(1-cyanocyclopentyl)phenyl]acetamide

InChI

InChI=1S/C14H16N2O/c1-11(17)16-13-6-4-12(5-7-13)14(10-15)8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,16,17)

InChI Key

LRXUAPSCUJTWCZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2(CCCC2)C#N

Origin of Product

United States

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